2-((1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

描述

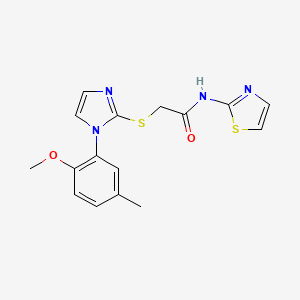

2-((1-(2-Methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a thioacetamide linker bridging a substituted imidazole and a thiazole ring. The imidazole moiety is substituted with a 2-methoxy-5-methylphenyl group, while the thiazole ring remains unsubstituted.

属性

IUPAC Name |

2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-3-4-13(22-2)12(9-11)20-7-5-18-16(20)24-10-14(21)19-15-17-6-8-23-15/h3-9H,10H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWVIPMSLXJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

The molecular formula of this compound is , with a molecular weight of approximately 278.33 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and imidazole derivatives. In particular, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays :

- In vitro studies using MTT assays indicated that derivatives similar to this compound exhibited notable cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). For instance, certain thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against these cell lines, indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT-29 | 1.61 |

| Compound B | MCF-7 | 23.30 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of DNA synthesis. Studies have shown that imidazole derivatives can trigger apoptotic pathways in cancer cells, leading to DNA fragmentation .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing thiazole and imidazole rings have been evaluated for antimicrobial activity.

- Antimicrobial Assays :

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | 0.22 |

| Compound D | E. coli | 0.25 |

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound is crucial for its biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Imidazole Moiety : Contributes to the interaction with biological targets, enhancing anticancer effects.

Research indicates that electron-donating groups, such as methoxy or methyl substituents on the phenyl ring, significantly increase activity against cancer cells .

Case Studies

Several studies have documented the synthesis and evaluation of thiazole and imidazole derivatives:

- Study on Anticancer Activity : A series of synthesized thiazole derivatives were tested against various cancer cell lines, revealing that specific substitutions led to enhanced activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : A study focused on pyrazole-thiazole hybrids reported significant antimicrobial activity against multiple strains, showcasing the versatility of these compounds in drug development .

科学研究应用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that thiazole-containing compounds have shown efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA). The compound may share similar antimicrobial properties due to the presence of the thiazole and imidazole rings, which are known pharmacophores for antibacterial activity .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. Compounds similar to 2-((1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives were reported to exhibit selective cytotoxicity against glioblastoma and melanoma cells, suggesting that the compound may also possess anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting enhanced potency .

Case Study 2: Anticancer Activity

In another study focusing on anticancer potential, derivatives containing both imidazole and thiazole rings were tested against multiple cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s core structure aligns with several derivatives reported in the literature, but its biological activity and physicochemical properties are influenced by specific substituents. Below is a detailed comparison with key analogs:

Key Observations

Substituent Effects on Activity :

- The methoxy and methyl groups on the imidazole ring in the target compound may enhance solubility and target binding compared to analogs with halogens (e.g., bromine in Compound 21) or bulky aryl groups (e.g., 4-phenyl in 4a) .

- Thiazole substitution : Unsubstituted thiazole in the target compound contrasts with derivatives bearing p-tolyl (Compound 13) or chlorothiophenyl (Compound 9e). These substitutions often improve activity by modulating lipophilicity or steric interactions .

Biological Activity Trends: Anticancer Potential: The target compound’s imidazole-thioacetamide-thiazole scaffold resembles 4a, which showed selective cytotoxicity against A549 cells. However, 4a’s 5-methyl-4-phenylthiazole group likely enhances membrane permeability compared to the target’s unsubstituted thiazole . Anti-inflammatory/MMP Inhibition: Piperazine-containing analogs (e.g., Compound 13) demonstrate potent MMP-9 inhibition, suggesting that the target compound’s lack of a piperazine moiety may limit similar activity unless compensated by its methoxy-methylphenyl group .

Synthetic Methodology :

- The target compound’s synthesis likely follows protocols similar to those in and , involving nucleophilic substitution or coupling reactions. Yields and purity may vary based on the steric hindrance of the 2-methoxy-5-methylphenyl group compared to simpler substituents .

常见问题

Basic Question: What are the key structural features of 2-((1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how do they influence its reactivity?

Answer:

The compound features:

- A substituted imidazole ring (2-methoxy-5-methylphenyl group at position 1), enabling π-π stacking and hydrogen bonding with biological targets.

- A thioether linkage (-S-) connecting the imidazole to an acetamide group, which enhances metabolic stability compared to ethers.

- A thiazole ring at the acetamide terminus, contributing to electron-deficient character and potential interactions with enzymes via hydrogen bonding.

These features collectively influence solubility (polarity from methoxy groups), redox stability (thioether vs. sulfide), and binding affinity (aromatic stacking) .

Basic Question: What are standard synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale synthesis?

Answer:

Typical synthesis involves:

Imidazole ring formation : Condensation of 2-methoxy-5-methylphenylamine with α-keto esters or aldehydes under acidic conditions (e.g., acetic acid, 80°C).

Thioether linkage : Reaction of the imidazole-2-thiol intermediate with chloroacetamide derivatives using bases like K₂CO₃ in DMF at 60–80°C.

Final coupling : Amidation with thiazol-2-amine via EDCI/HOBt-mediated coupling in dichloromethane.

Optimization : Adjust solvent polarity (e.g., DMSO for better thiol solubility), use catalytic DMAP to accelerate amidation, and monitor purity via TLC/HPLC .

Basic Question: How can researchers screen this compound for biological activity, and what assays are methodologically robust?

Answer:

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation; validate via flow cytometry for apoptosis induction.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinase) using recombinant enzymes and ATP/NADH depletion monitoring .

Advanced Question: What purification challenges arise during synthesis, and how can they be mitigated?

Answer:

- Challenge 1 : Low solubility of the thioether intermediate in common solvents (e.g., ethyl acetate).

Solution : Use mixed solvents (e.g., EtOAc:MeOH 4:1) or silica gel column chromatography with gradient elution . - Challenge 2 : Byproducts from incomplete amidation.

Solution : Employ high-resolution mass spectrometry (HRMS) for purity assessment and iterative recrystallization from ethanol/water .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) at the methoxy group or methyl-to-ethyl substitutions on the phenyl ring to assess hydrophobic effects.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding residues (e.g., thiazole’s NH group for H-bonding).

- QSAR modeling : Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Advanced Question: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

Answer:

- Potential causes : Differences in cell line genetic backgrounds, assay pH, or compound solubility (DMSO stock precipitation).

- Mitigation :

- Replicate assays in triplicate with internal controls (e.g., doxorubicin for cytotoxicity).

- Use standardized cell culture media (e.g., RPMI-1640 with 10% FBS).

- Confirm solubility via dynamic light scattering (DLS) and adjust DMSO concentration (<0.1%) .

Advanced Question: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

- Molecular docking : Simulate binding to target enzymes (e.g., EGFR kinase) using PDB structures (e.g., 1M17) to identify key interactions.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified targets.

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Advanced Question: What analytical techniques are critical for characterizing its stability and degradation products?

Answer:

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to track degradation (e.g., oxidation at thioether).

- Degradation profiling : LC-MS/MS to identify byproducts (e.g., sulfoxide formation).

- Thermal analysis : DSC/TGA to determine melting point decomposition .

Advanced Question: How can cross-reactivity in enzyme inhibition assays be minimized?

Answer:

- Counter-screening : Test against structurally similar enzymes (e.g., COX-1 vs. COX-2) to assess selectivity.

- Inactive analogs : Synthesize a methylated thiazole variant to confirm target specificity.

- Crystallography : Co-crystallize compound with enzyme to validate binding site .

Advanced Question: What strategies are effective for scaling up synthesis without compromising yield?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。